molecular formula C29H46O B12295869 4,4,6a,6b,11,11,14b-Heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-one

4,4,6a,6b,11,11,14b-Heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-one

Cat. No.: B12295869
M. Wt: 410.7 g/mol
InChI Key: QQKXTWZLGUEVGX-UHFFFAOYSA-N
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Description

28-deMethyl-beta-aMyrone is a natural product belonging to the lignan class. It is a triterpene compound primarily derived from the Pistacia lentiscus var. Chia plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 28-deMethyl-beta-aMyrone involves several steps. One common method includes the use of alkyl isocyanides, dialkyl acetylenedicarboxylates, and benzylamine derivatives in the presence of 2,2-dichloroethanoyl chloride. This reaction occurs in dichloromethane at ambient temperature, producing the desired compound in excellent yields .

Industrial Production Methods

Industrial production of 28-deMethyl-beta-aMyrone typically involves extraction from natural sources, such as the Pistacia lentiscus var. Chia plant. The compound is then purified using chromatographic techniques to achieve high purity levels suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

28-deMethyl-beta-aMyrone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

28-deMethyl-beta-aMyrone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 28-deMethyl-beta-aMyrone involves its interaction with specific molecular targets. It acts as an antitoxin by effectively neutralizing the toxic effects of Staphylococcal enterotoxins. This interaction likely involves binding to the toxins and preventing them from exerting their harmful effects on cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

28-deMethyl-beta-aMyrone is unique due to its specific antitoxin activity against Staphylococcal enterotoxins.

Properties

Molecular Formula

C29H46O

Molecular Weight

410.7 g/mol

IUPAC Name

4,4,6a,6b,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-one

InChI

InChI=1S/C29H46O/c1-25(2)14-10-19-11-16-28(6)21(20(19)18-25)8-9-23-27(5)15-13-24(30)26(3,4)22(27)12-17-29(23,28)7/h8,19-20,22-23H,9-18H2,1-7H3

InChI Key

QQKXTWZLGUEVGX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C

Origin of Product

United States

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